2,5-Difluoro-4-isopropoxybenzaldehyde
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Overview
Description
2,5-Difluoro-4-isopropoxybenzaldehyde is a chemical compound with the molecular formula C10H10F2O2 . It has a molecular weight of 200.18 and is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10F2O2/c1-6(2)14-10-4-8(11)7(5-13)3-9(10)12/h3-6H,1-2H3 . This indicates that the compound contains 10 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Matrix-Isolation Infrared Spectroscopy
2,5-Difluoro-4-isopropoxybenzaldehyde has been a subject of research in matrix-isolation infrared spectroscopy. This technique involves investigating the structural isomers of difluorobenzaldehydes, including 2,5-difluoro isomers. Studies have observed photo-induced rotational isomerism upon UV irradiation in difluorobenzaldehydes, identifying different rotamers (anti and syn) and evaluating their energy differences. Such research aids in understanding the molecular behavior and properties of these compounds (Itoh et al., 2011).
Synthesis and Application in Catalysis
This compound plays a role in the synthesis of various compounds. One study focused on its use in the selective and efficient nitration process, producing important building blocks for the preparation of nitro-substituted metathesis catalysts (Knapkiewicz et al., 2012). Another explored its application in the synthesis of fluorinated analogues of anticancer agents, demonstrating the compound's utility in medicinal chemistry (Lawrence et al., 2003).
Structural Analysis and Isomerism
The compound has also been examined for its molecular structure and behavior. Studies have analyzed its pi-stacked hydrogen-bonded chains and hydrogen-bonded sheets, which contribute to understanding its molecular interactions and potential applications in materials science (Wardell et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
2,5-difluoro-4-propan-2-yloxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6(2)14-10-4-8(11)7(5-13)3-9(10)12/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSGYUVERWPKBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)F)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401248198 |
Source
|
Record name | Benzaldehyde, 2,5-difluoro-4-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401248198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-60-3 |
Source
|
Record name | Benzaldehyde, 2,5-difluoro-4-(1-methylethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2,5-difluoro-4-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401248198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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